Methyl demeton

Description

Properties

IUPAC Name |

1-dimethoxyphosphorylsulfanyl-2-ethylsulfanylethane;2-ethylsulfanylethoxy-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3;1-4-12-6-5-9-10(11,7-2)8-3/h2*4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNPDRFFWQBXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOP(=S)(OC)OC.CCSCCSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O6P2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10925932 | |

| Record name | O-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate--S-[2-(ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

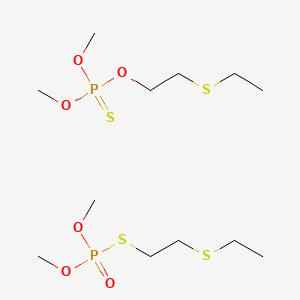

Methyl demeton is an oily colorless to pale yellow liquid with an unpleasant odor. Slightly water soluble., Oily, colorless to pale-yellow liquid with an unpleasant odor. [insecticide] [Note: Technical grade consists of 2 isomers: thiono & thiolo.]; [NIOSH], COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR., Oily, colorless to pale-yellow liquid with an unpleasant odor., Oily, colorless to pale-yellow liquid with an unpleasant odor. [insecticide] [Note: Technical grade consists of 2 isomers: thiono & thiolo.] | |

| Record name | METHYL DEMETON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl demeton | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DEMETON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL DEMETON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/705 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl demeton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | METHYL DEMETON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL DEMETON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/705 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl demeton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), Solubility in water, g/100ml at 20 °C: 2.2, 0.03-0.3% | |

| Record name | METHYL DEMETON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEMETON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl demeton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 at 68 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.2, 1.20 | |

| Record name | METHYL DEMETON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEMETON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL DEMETON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/705 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl demeton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.0004 mmHg (NIOSH, 2023), 0.0004 [mmHg], Vapor pressure, Pa at 20 °C: 0.04, 0.0004 mmHg | |

| Record name | METHYL DEMETON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl demeton | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DEMETON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL DEMETON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/705 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl demeton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

8022-00-2, 12767-20-3 | |

| Record name | METHYL DEMETON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metasystox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8022-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-methyl [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008022002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate--S-[2-(ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL DEMETON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/705 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Demeton-S-Methyl: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S-methyl is an organophosphate insecticide and acaricide, recognized for its systemic and contact activity against a range of agricultural pests.[1][2] As a member of the organophosphate chemical family, its mode of action primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in both insects and mammals.[1][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of demeton-S-methyl, essential for understanding its environmental fate, toxicological profile, and for the development of analytical and safety protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological and environmental systems. The key properties of demeton-S-methyl are summarized in the table below.

| Property | Value | Temperature (°C) | Pressure | Reference |

| Molecular Formula | C6H15O3PS2 | [5] | ||

| Molecular Weight | 230.28 g/mol | [5] | ||

| Appearance | Oily, colorless to pale-yellow liquid with a characteristic sulfur-like or garlic-like odor. | [1][2][5] | ||

| Boiling Point | 118 °C | 1.0 mmHg | [5][6] | |

| 74 °C | 0.15 mmHg | [7] | ||

| Melting Point | < 25 °C | [5][8] | ||

| Density | 1.2 g/cm³ | 20 | [5] | |

| 1.207 g/cm³ | [8] | |||

| 1.21 g/mL | 20 | [6][9] | ||

| Vapor Pressure | 0.0004 mmHg | 20 | [5] | |

| 40 mPa | 20 | [1][9] | ||

| 3.6 x 10⁻⁴ mmHg | 20 | [6] | ||

| Water Solubility | 0.33 g/100 mL (3300 mg/L) | 20 | [1][5][6][7] | |

| Solubility in Organic Solvents | Readily soluble in common polar organic solvents such as dichloromethane, 2-propanol, toluene, and n-hexane. | 20 | [1][2][7] | |

| Octanol-Water Partition Coefficient (logP) | 1.32 | [1][9] | ||

| Henry's Law Constant | 4.19 x 10⁻⁴ Pa m³/mol | 25 | [9] |

Toxicological Profile & Signaling Pathway

The primary mechanism of toxicity for demeton-S-methyl is the inhibition of the acetylcholinesterase (AChE) enzyme.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve endings, resulting in overstimulation of the nervous system and characteristic cholinergic symptoms.[4][10]

The metabolic pathway of demeton-S-methyl in mammals, such as rats, primarily involves oxidation and demethylation. The initial and major metabolic step is the oxidation of the thioether side chain to form the corresponding sulfoxide, known as oxydemeton-methyl (B133069).[4][5] Further oxidation can lead to the formation of the sulfone derivative, demeton-S-methylsulfone.[4][5] O-demethylation is another significant metabolic route.[4] These metabolic transformations are crucial for the detoxification and elimination of the compound from the body.[1]

Experimental Protocols

Analytical Method: Simultaneous Determination by LC-MS [11][12]

This method is suitable for the analysis of demeton-S-methyl and its metabolites in various agricultural products.

1. Sample Preparation and Extraction:

-

Homogenize the sample with antioxidants such as L-ascorbic acid and butylhydroxytoluene (B512018) to prevent degradation of the analytes.[11][12]

-

For lipid-rich samples like cereals, perform a hexane/acetonitrile (B52724) partitioning step to remove fats.[11][12]

-

Re-extract an aliquot of the crude extract with ethyl acetate (B1210297) using an Extrelut column.[11][12]

2. Cleanup:

-

Clean up the extract using a solid-phase extraction (SPE) column, such as a PSA (primary secondary amine) column or a tandem graphitized carbon/PSA column, to remove interfering matrix components.[11][12]

3. Instrumental Analysis:

-

Analyze the cleaned-up extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatography: Employ a suitable C18 column with a gradient elution program using a mobile phase of acetonitrile and water (containing a suitable modifier like formic acid or ammonium (B1175870) formate).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.

4. Quantification:

-

Prepare calibration standards of demeton-S-methyl, oxydemeton-methyl, and demeton-S-methylsulfone in a suitable solvent.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Conclusion

This technical guide has provided a detailed summary of the core physicochemical properties of demeton-S-methyl, its primary toxicological pathway, and a standard analytical workflow. The data presented are crucial for researchers and professionals involved in environmental monitoring, toxicology studies, and the development of safety and regulatory guidelines for this and similar organophosphate compounds. The provided diagrams offer a clear visualization of the key metabolic transformations and the analytical process, aiding in a comprehensive understanding of this compound.

References

- 1. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]

- 2. DEMETON-S-METHYL | 919-86-8 [chemicalbook.com]

- 3. Demeton-S-methyl in freshwater and marine water [waterquality.gov.au]

- 4. Demeton-s-methyl (EHC 197, 1997) [inchem.org]

- 5. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 6. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 7. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DEMETON-S-METHYL CAS#: 919-86-8 [m.chemicalbook.com]

- 9. Demeton-S-methyl [sitem.herts.ac.uk]

- 10. DEMETON-S-METHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the Mechanism of Action of Demeton-S-Methyl on Acetylcholinesterase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Demeton-S-methyl is an organophosphate insecticide that exerts its toxic effects through the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This guide provides a detailed examination of the molecular interactions between demeton-S-methyl, its active metabolites, and the AChE enzyme. It covers the covalent modification of the enzyme's active site, the kinetics of inhibition, the process of metabolic activation, and the subsequent "aging" phenomenon that leads to a permanently inactivated enzyme. This document synthesizes quantitative kinetic data, details relevant experimental methodologies, and provides visual diagrams to elucidate the complex mechanisms involved.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of demeton-S-methyl and other organophosphorus compounds is acetylcholinesterase (AChE).[3] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses, a process essential for terminating nerve signals.[3] Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of cholinergic receptors, which results in a state of neurotoxicity known as a "cholinergic crisis."[3][4] Symptoms range from dizziness and nausea to severe effects like respiratory failure and death.[1][4]

The inhibitory action of demeton-S-methyl proceeds through several key steps:

-

Metabolic Activation: Demeton-S-methyl itself is a relatively weak inhibitor of AChE.[5] In vivo, it undergoes metabolic oxidation by cytochrome P450 enzymes, primarily in the liver, to form more potent inhibitors: demeton-S-methyl sulfoxide (B87167) (also known as oxydemeton-methyl) and subsequently demeton-S-methyl sulfone.[4][5] These oxidized metabolites are the primary agents of toxicity.

-

Phosphorylation of the Active Site: The organophosphate, acting as a substrate analog, binds to the active site of AChE. The phosphorus atom is attacked by the nucleophilic hydroxyl group of a critical serine residue (Ser203 in human AChE). This results in the formation of a stable, covalent dimethoxyphosphoryl-enzyme conjugate and the release of a leaving group.[3][6] This phosphorylation effectively blocks the active site, preventing acetylcholine from binding and being hydrolyzed.

-

Spontaneous Reactivation and Aging: The phosphorylated enzyme complex can undergo one of two competing pathways:

-

Spontaneous Reactivation: A slow, partial recovery of enzyme activity can occur through the hydrolysis of the phosphorus-serine bond, releasing the organophosphate moiety and regenerating the active enzyme.[7]

-

Aging: The phosphorylated enzyme complex can undergo a dealkylation reaction, where one of the methoxy (B1213986) groups is cleaved from the phosphorus atom.[8][9] This process, known as "aging," creates a negatively charged monoalkylphosphoryl-enzyme conjugate.[8][9] This negative charge forms a stable salt bridge with a protonated histidine residue in the catalytic triad, rendering the enzyme resistant to reactivation by standard oxime antidotes and leading to permanent, irreversible inhibition.[6][8][10]

-

Quantitative Data: Inhibition Kinetics

The interaction between demeton-S-methyl and acetylcholinesterase has been characterized by several kinetic parameters. The data presented below is derived from studies on human acetylcholinesterase.

Table 1: Kinetic Constants for Demeton-S-Methyl Inhibition of Human Acetylcholinesterase

| Parameter | Symbol | Value | Unit | Reference |

|---|---|---|---|---|

| Second-Order Inhibition Rate Constant | ki | 0.0422 | µM-1 min-1 | [7] |

| Spontaneous Reactivation Rate Constant | ks | 0.0202 | min-1 | [7] |

| Aging Rate Constant | kg | 0.0043 | min-1 |[7] |

Table 2: In Vitro Inhibitory Potency (I50) of Demeton-S-Methyl and its Metabolites

| Compound | Enzyme Source | I50 (M) | Reference |

|---|---|---|---|

| Demeton-S-methyl | Human Serum Cholinesterase | 1.65 x 10-6 | [5] |

| Oxydemeton-methyl (Sulfoxide) | Human Serum Cholinesterase | 2.7 x 10-5 | [5] |

| Demeton-S-methyl sulfone | Human Serum Cholinesterase | 4.3 x 10-5 | [5] |

| Demeton-S-methyl | Rat Brain Cholinesterase | 9.52 x 10-5 | [5] |

| Oxydemeton-methyl (Sulfoxide) | Rat Brain Cholinesterase | 1.43 x 10-3 |[5] |

Note: I50 values for organophosphates can vary significantly based on incubation time and assay conditions due to the covalent and time-dependent nature of the inhibition.[5]

Visualizations of Key Pathways and Processes

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of AChE inhibition by Demeton-S-Methyl leading to cholinergic overstimulation.

Logical Flow of Enzyme Inactivation and Aging

Caption: Competing pathways of the phosphorylated AChE enzyme: reactivation versus aging.

Experimental Workflow for AChE Inhibition Assay

Caption: Standard workflow for determining AChE inhibition potency using the Ellman's method.

Experimental Protocols: The Ellman's Assay

The most common method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues.[1] It is valued for its simplicity, reliability, and suitability for high-throughput screening.[1]

Principle

The assay involves a coupled enzymatic reaction. First, AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine (B1204863). The free sulfhydryl group on thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[1][5] The rate of color formation is directly proportional to the AChE activity.

Materials and Reagents

-

Acetylcholinesterase (AChE) enzyme (e.g., from human erythrocytes or electric eel)

-

Demeton-S-methyl (or its metabolites) as the inhibitor

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Sodium Phosphate Buffer (0.1 M, pH 8.0)

-

Appropriate solvent for the inhibitor (e.g., DMSO, ethanol)

-

96-well clear, flat-bottom microplates

-

Microplate reader with kinetic measurement capabilities at 412 nm

Reagent Preparation

-

0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Titrate one with the other until a stable pH of 8.0 is achieved.

-

10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of the phosphate buffer. Prepare fresh and protect from light.

-

14 mM ATCI Solution: Dissolve 4.0 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.[1]

-

AChE Solution: Prepare a stock solution of AChE and dilute with phosphate buffer to the desired final concentration (e.g., 0.1 U/mL) immediately before use. Keep on ice at all times.

-

Inhibitor Solutions: Prepare a stock solution of demeton-S-methyl in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

Assay Procedure (96-Well Plate Format)

-

Plate Setup: Designate wells for Blanks (no enzyme), Controls (enzyme + solvent), and Test Samples (enzyme + inhibitor).

-

Reaction Mixture Addition:

-

Blank: Add 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control: Add 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL inhibitor solvent.[1]

-

Test Sample: Add 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the corresponding inhibitor dilution.[1]

-

-

Pre-incubation: Mix the contents of the wells gently. Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[1][10]

-

Reaction Initiation: To all wells (except the Blank, to which 10 µL of buffer is added), add 10 µL of the 14 mM ATCI solution to start the reaction.[1] The final volume in each well will be 180 µL.

-

Kinetic Measurement: Immediately place the microplate in the reader and begin measuring the increase in absorbance at 412 nm. Record readings every 60 seconds for a period of 10-20 minutes.[1]

Data Calculation and Analysis

-

Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance / Δtime) from the linear portion of the absorbance vs. time plot.

-

Correct for Background: Subtract the rate of the blank well from all control and test sample rates to correct for non-enzymatic hydrolysis of the substrate.

-

Calculate Percentage Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = [ (Vcontrol - Vsample) / Vcontrol ] x 100

-

Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of AChE activity.[1]

Conclusion

Demeton-S-methyl is a potent neurotoxin that functions through the metabolic activation to its sulfoxide and sulfone forms, which then irreversibly inhibit acetylcholinesterase. The mechanism involves the covalent phosphorylation of the enzyme's active site serine, followed by a critical aging process that prevents reactivation. This detailed understanding of its mechanism of action, supported by quantitative kinetic data and robust experimental protocols like the Ellman's assay, is fundamental for research in toxicology, environmental science, and the development of potential antidotes for organophosphate poisoning.

References

- 1. benchchem.com [benchchem.com]

- 2. bosterbio.com [bosterbio.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 5. scribd.com [scribd.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Structural Differences Between Demeton-O-methyl and Demeton-S-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, physicochemical, and toxicological differences between the two isomers of demeton-methyl: demeton-O-methyl and demeton-S-methyl. These organothiophosphate insecticides, while sharing the same chemical formula, exhibit distinct properties due to a subtle yet critical variance in their atomic arrangement. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Structural Differences: Thiono vs. Thiolo Isomerism

The fundamental difference between demeton-O-methyl and demeton-S-methyl lies in the location of the sulfur atom double-bonded to the phosphorus atom, a classic example of thiono-thiolo isomerism.[1]

-

Demeton-O-methyl is the thiono isomer, characterized by a phosphorus-sulfur double bond (P=S) and a phosphorus-oxygen single bond (P-O) connecting the ethylthioethyl group. Its IUPAC name is O-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate.[2]

-

Demeton-S-methyl is the thiolo isomer, which possesses a phosphorus-oxygen double bond (P=O) and a phosphorus-sulfur single bond (P-S) linking the ethylthioethyl group.[3] Its IUPAC name is S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate.[3]

This seemingly minor positional difference significantly impacts the electronic and steric properties of the molecules, leading to variations in their chemical reactivity, biological activity, and toxicity.

Physicochemical Properties

The structural isomerism of demeton-O-methyl and demeton-S-methyl results in measurable differences in their physical and chemical properties. A summary of these properties is presented in the table below.

| Property | Demeton-O-methyl | Demeton-S-methyl |

| IUPAC Name | O-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate[2] | S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate[3] |

| Synonyms | Methyl-demeton-O, Methyl-O-demeton[4] | Metasystox I, Methyl isosystox, Demetox[5] |

| CAS Number | 867-27-6[4] | 919-86-8[3] |

| Chemical Formula | C₆H₁₅O₃PS₂[4] | C₆H₁₅O₃PS₂[3] |

| Molecular Weight | 230.28 g/mol [4] | 230.28 g/mol [3] |

| Appearance | Colorless to pale yellow oily liquid[4] | Colorless to slightly yellow oily liquid[3] |

| Boiling Point | 93 °C at 0.07 kPa[4] | 118 °C[3] |

| Density | 1.2 g/cm³[4] | 1.2 g/cm³[3] |

| Water Solubility | 0.03 g/100 mL at 20 °C[4] | 0.33 g/100 mL at 20 °C[3] |

| Vapor Pressure | 0.025 Pa at 20 °C[4] | 0.0004 mmHg at 20 °C[3] |

Spectroscopic and Analytical Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The chemical environment of the phosphorus atom is distinct in each isomer, which would result in different chemical shifts in ³¹P NMR spectroscopy. The thiono form (P=S) in demeton-O-methyl is expected to resonate at a different frequency compared to the thiolo form (P=O) in demeton-S-methyl. A study on the degradation of demeton-S-methyl utilized ³¹P NMR, indicating its utility in characterizing these compounds.[6]

-

¹³C NMR: The carbon atoms in the ethylthioethyl chain, particularly those closer to the phosphorus center, would likely exhibit slight differences in their chemical shifts due to the different electronic effects of the P=S and P=O moieties.

Infrared (IR) Spectroscopy

The vibrational frequencies of the P=S and P=O bonds are distinct and can be used for differentiation.

-

The P=S (thiono) bond in demeton-O-methyl typically shows a characteristic absorption band in the region of 600-700 cm⁻¹.

-

The P=O (thiolo) bond in demeton-S-methyl exhibits a strong absorption band in a higher frequency region, generally around 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

While both isomers have the same molecular weight, their fragmentation patterns in mass spectrometry may differ due to the different bond strengths and arrangements around the phosphorus atom. These differences can be exploited for their individual identification, especially when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Synthesis and Isomeric Relationship

Demeton-O-methyl and demeton-S-methyl are isomers that can be synthesized from common precursors. The commercial production often results in a mixture of both.[3][7] A general synthetic pathway is outlined below.

Experimental Protocol: General Synthesis of Demeton-Methyl Isomers

A common method for the synthesis of demeton-methyl isomers involves the reaction of O,O-dimethyl phosphorochloridothioate with 2-(ethylthio)ethanol (B52129).[2] The nucleophilic attack can occur through either the oxygen or the sulfur atom of the ambident nucleophile, leading to the formation of both the O- and S-isomers.

Reactants:

-

O,O-dimethyl phosphorochloridothioate

-

2-(ethylthio)ethanol

-

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

-

An appropriate solvent (e.g., toluene (B28343) or acetone).[7]

Procedure (Conceptual):

-

Dissolve 2-(ethylthio)ethanol and the base in the chosen solvent in a reaction vessel under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add O,O-dimethyl phosphorochloridothioate to the stirred solution.

-

Allow the reaction to proceed, monitoring its progress by a suitable technique (e.g., TLC or GC).

-

After completion, the reaction mixture is typically worked up by washing with water and brine to remove the salt byproduct and any unreacted starting materials.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure to yield a mixture of demeton-O-methyl and demeton-S-methyl.

The ratio of the O- and S-isomers can be influenced by reaction conditions such as the solvent, temperature, and the nature of the counter-ion of the nucleophile.

It is important to note that a detailed, step-by-step laboratory protocol for the synthesis of both isomers with precise quantities, reaction times, and purification procedures was not available in the reviewed literature.

Caption: Synthesis of Demeton-Methyl Isomers.

Toxicological and Biological Activity Differences

The structural isomerism directly translates to significant differences in the biological activity and toxicity of demeton-O-methyl and demeton-S-methyl. Both compounds act as acetylcholinesterase (AChE) inhibitors, a common mechanism for organophosphate insecticides.[2] However, their potency differs considerably.

| Aspect | Demeton-O-methyl | Demeton-S-methyl |

| Isomer Type | Thiono (P=S) | Thiolo (P=O) |

| AChE Inhibition | Weaker inhibitor (proinsecticide) | Potent inhibitor (direct insecticide) |

| Metabolic Activation | Requires metabolic oxidation to the P=O form to become a potent AChE inhibitor. | Directly active as an AChE inhibitor. |

| Toxicity | Generally less toxic than the S-isomer. | More toxic to insects and mammals.[3] |

Demeton-O-methyl is often considered a proinsecticide. The thiono (P=S) form is a relatively weak inhibitor of acetylcholinesterase. It requires in vivo metabolic activation, specifically the oxidative desulfuration of the P=S bond to a P=O bond, to become a potent inhibitor. In contrast, demeton-S-methyl, the thiolo isomer, is a direct and potent inhibitor of acetylcholinesterase and is therefore generally more toxic.[3] Historically, commercial formulations of demeton-methyl were often a mixture of the two isomers, but the higher insecticidal efficacy of the S-isomer led to the preferential use of purified demeton-S-methyl.[3]

Analytical Separation Protocols

The separation and quantification of demeton-O-methyl and demeton-S-methyl are crucial for residue analysis and toxicological studies. Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques employed.

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

GC-NPD is a highly sensitive and selective method for the analysis of organophosphate pesticides.

Experimental Workflow (Conceptual):

-

Extraction: The isomers are extracted from the sample matrix (e.g., agricultural products, biological tissues) using an appropriate solvent such as acetone (B3395972) or acetonitrile (B52724).

-

Cleanup: The extract is purified to remove interfering co-extractives. This may involve liquid-liquid partitioning or solid-phase extraction (SPE).

-

GC Separation: The cleaned-up extract is injected into a GC equipped with a capillary column (e.g., DB-1 or equivalent). The temperature program is optimized to achieve baseline separation of the two isomers.

-

NPD Detection: The separated isomers are detected by the NPD, which provides a highly selective response to phosphorus-containing compounds.

Caption: GC-NPD Analysis Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the analysis of demeton-methyl isomers and their metabolites.

Experimental Protocol (General):

-

Sample Preparation: Similar to GC, the sample undergoes extraction and cleanup.

-

LC Separation: A liquid chromatograph with a suitable column (e.g., C18) is used for separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

MS/MS Detection: The eluting compounds are ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each isomer to ensure accurate identification and quantification.

Detailed, specific protocols for these analytical methods can be found in regulatory methods, such as those from the EPA, and in various research publications.

Conclusion

The structural disparity between demeton-O-methyl and demeton-S-methyl, defined by the thiono-thiolo isomeric relationship, is a prime example of how a subtle change in molecular architecture can lead to profound differences in physicochemical properties, biological activity, and toxicity. Demeton-S-methyl's direct and potent inhibition of acetylcholinesterase makes it a more effective but also more hazardous insecticide compared to its O-isomer, which requires metabolic activation. The distinct properties of these isomers necessitate the use of specific and sensitive analytical methods for their separation and quantification in various matrices. This guide provides a foundational understanding of these differences for professionals in the chemical and biological sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Demeton-O-methyl (Ref: ENT 18862) [sitem.herts.ac.uk]

- 3. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 4. Demeton-O-methyl | C6H15O3PS2 | CID 13346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

Metabolic Pathways of Demeton-S-Methyl in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S-methyl (B133067) is an organophosphate insecticide that has been used in agriculture for the control of sucking insects. Understanding its metabolic fate in mammals is crucial for assessing its toxicological risk and for the development of potential antidotes. This technical guide provides a comprehensive overview of the metabolic pathways of demeton-s-methyl in mammals, with a focus on data presentation in structured tables, detailed experimental protocols, and visualization of key processes.

Core Metabolic Pathways

In mammals, demeton-S-methyl undergoes extensive metabolism primarily through two main pathways:

-

Oxidation: The thioether sulfur atom is oxidized to form demeton-S-methyl sulfoxide (B87167) (also known as oxydemeton-methyl), which is a more potent cholinesterase inhibitor. This sulfoxide can be further oxidized to demeton-S-methyl sulfone. These oxidation reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

-

O-demethylation: The methoxy (B1213986) groups attached to the phosphorus atom can be removed, a process known as O-demethylation. This is a detoxification pathway, as the resulting demethylated metabolites have reduced toxicity.

The major route of elimination of demeton-S-methyl and its metabolites is through the urine.

Quantitative Data on Metabolism and Excretion

While detailed quantitative data on the tissue distribution of demeton-S-methyl and its metabolites are limited in publicly available literature, studies in rats provide some insights into the excretion profile.

Following oral administration of radiolabelled demeton-S-methyl to rats, a significant portion of the radioactivity is rapidly excreted in the urine. One study reported that approximately 92% of the administered radioactivity was recovered in the urine within the first eight hours. Another study using the primary metabolite, oxydemeton-methyl, found that 89-105% of the administered dose was eliminated in the urine within 72 hours, with the majority (over 80%) being excreted in the first 24 hours. After 72 hours, less than 1% of the initial dose was found remaining in the tissues and blood, indicating efficient elimination from the body.

Table 1: Urinary Excretion of Demeton-S-Methyl and Metabolites in Rats

| Time Post-Administration | Percentage of Administered Radioactivity in Urine | Reference |

| 8 hours | ~92% (as Demeton-S-methyl) | [1] |

| 24 hours | >80% (as Oxydemeton-methyl) | [2] |

| 72 hours | 89-105% (as Oxydemeton-methyl) | [2] |

Note: Data is based on studies using radiolabelled compounds and represents total radioactivity, which includes the parent compound and all its metabolites.

Experimental Protocols

Detailed, step-by-step experimental protocols for the analysis of demeton-S-methyl and its metabolites are not extensively documented in a standardized format. However, based on available literature, the following methodologies are commonly employed.

Protocol 1: In Vivo Metabolism Study in Rats

This protocol outlines a general procedure for conducting an in vivo metabolism study of demeton-S-methyl in rats.

-

Animal Model: Male Wistar rats are commonly used.

-

Dosing: Demeton-S-methyl, often radiolabelled (e.g., with ¹⁴C), is administered orally via gavage.

-

Sample Collection:

-

Urine and feces are collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) using metabolic cages.

-

Blood samples can be collected at various time points via tail vein or cardiac puncture at the termination of the study.

-

At the end of the study, animals are euthanized, and tissues (liver, kidney, brain, fat, etc.) are harvested.

-

-

Sample Processing:

-

Urine samples are typically analyzed directly or after enzymatic hydrolysis to deconjugate metabolites.

-

Fecal samples are homogenized and extracted with a suitable organic solvent (e.g., methanol/water).

-

Blood is centrifuged to separate plasma.

-

Tissues are homogenized in a suitable buffer.

-

-

Analysis:

-

Radioactivity in samples is quantified using liquid scintillation counting.

-

Metabolite profiling is performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS).

-

Protocol 2: Extraction and LC-MS/MS Analysis of Demeton-S-Methyl and its Metabolites from Biological Matrices

This protocol provides a general framework for the extraction and analysis of demeton-S-methyl and its primary oxidative metabolites from various biological samples.

-

Sample Preparation:

-

Urine: Centrifuge to remove particulates. Dilute with an appropriate buffer or mobile phase.

-

Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (plasma:solvent). Vortex and centrifuge. Collect the supernatant.

-

Tissues (Liver, Kidney, etc.):

-

Weigh a portion of the tissue and homogenize it in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) using a C18 cartridge to isolate the analytes.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization, is common.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for these compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte.

-

-

Table 2: Example LC-MS/MS Parameters for Demeton-S-Methyl and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Demeton-S-methyl | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |

| Demeton-S-methyl sulfoxide | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |

| Demeton-S-methyl sulfone | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |

Note: The exact m/z values for precursor and product ions need to be optimized for the specific instrument used.

Visualizations

Metabolic Pathway of Demeton-S-Methyl

Experimental Workflow for In Vivo Metabolism Study

References

Demeton-Methyl: A Technical and Historical Guide to a Legacy Organophosphate Insecticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-methyl is an organophosphate insecticide and acaricide that saw widespread agricultural use in the mid-20th century. As a systemic pesticide, it is absorbed and translocated within plants, providing protection against a variety of sucking insects. This technical guide provides an in-depth overview of the historical development, chemical properties, mode of action, and analytical methodologies associated with demeton-methyl. While its use is now largely discontinued (B1498344) due to its high toxicity, a comprehensive understanding of its properties remains crucial for environmental monitoring, toxicology research, and the development of safer alternatives.

Historical Development and Use

Demeton-methyl was first described in 1950 by Schrader.[1] Initially, it was used in a mixture with its isomer, demeton-O-methyl, under trade names such as Meta-Systox.[2] This mixture typically consisted of a 70:30 ratio of the O-isomer to the S-isomer (demeton-S-methyl).[1] However, it was discovered that the S-isomer, demeton-S-methyl, was more toxic to insects.[2] Consequently, from 1957 onwards, the pure demeton-S-methyl isomer was predominantly used.[1]

Its primary application was in the control of sap-sucking insects such as aphids, mites, whiteflies, and sawflies on a wide range of crops including fruits, vegetables, cereals, and ornamental plants.[2][3] The systemic nature of demeton-methyl made it particularly effective, as it was absorbed by the plant and distributed throughout its tissues, killing pests that fed on the plant's juices.[2]

Due to its high toxicity to mammals and other non-target organisms, the use of demeton-methyl has been severely restricted or banned in many countries. The World Health Organization classifies it as a highly toxic substance.[1][4] In the United States, its registration for use as a pesticide is no longer active.[2]

Chemical and Physical Properties

Demeton-methyl is the common name for the S-isomer, S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate. It is a colorless to pale yellow oily liquid with a characteristic sulfurous odor.[5]

| Property | Value | Source |

| Chemical Formula | C₆H₁₅O₃PS₂ | [5] |

| Molar Mass | 230.3 g/mol | [5] |

| Appearance | Colorless to pale yellow oily liquid | [5] |

| Boiling Point | 74°C at 0.15 mm Hg | [5] |

| Density | 1.190 g/cm³ at 20°C | [5] |

| Water Solubility | 3300 mg/L at room temperature | |

| Stability | Hydrolyzed by alkali | [5] |

Mode of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, the primary mode of action of demeton-methyl is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

By inhibiting AChE, demeton-methyl causes an accumulation of ACh at the nerve synapse. This leads to the continuous stimulation of cholinergic receptors, resulting in a state of hyperexcitation. In insects, this manifests as tremors, paralysis, and ultimately death. The same mechanism is responsible for its toxicity in mammals and other vertebrates.

Caption: Signaling pathway of acetylcholinesterase inhibition by demeton-methyl.

Efficacy and Use

Toxicity Profile

Demeton-methyl is highly toxic to mammals, birds, and aquatic invertebrates.[4] The acute toxicity is primarily due to its potent inhibition of acetylcholinesterase.

| Species | Route | LD50 / LC50 | Source |

| Rat | Oral | 30 mg/kg | [8] |

| Rat | Dermal | 45 mg/kg | [9] |

| Rat | Inhalation (4h) | 500 mg/m³ | [2] |

| Guinea Pig | Oral | 110 mg/kg | [2] |

| Japanese Quail | Oral (LC50) | ~50 ppm | [2] |

| Rainbow Trout | Aquatic (48h LC50) | 4.5 ppm | [2] |

| Carp | Aquatic (LC50) | 10 ppm | [2] |

Environmental Fate

Demeton-S-methyl is reported to have a soil half-life of 26 days under aerobic conditions.[8] In one laboratory study, no parent compound was detected one day after application to two different soil types.[8] After 63 days under aerobic conditions, 34-54% of the applied amount was eliminated as carbon dioxide, indicating microbial degradation.[8]

Experimental Protocols

Analysis of Demeton-S-methyl and Oxydemeton-methyl in Agricultural Products by LC-MS/MS

The following is a summary of a typical analytical method for the determination of demeton-S-methyl and its metabolite, oxydemeton-methyl, in agricultural products.

1. Extraction

-

For Grains, Legumes, and Tea Leaves:

-

Weigh an appropriate amount of the sample (e.g., 10.0 g for grains and legumes, 5.00 g for tea leaves).

-

Add 20 mL of 0.2 w/v% Thiourea solution and let stand for 30 minutes.

-

Add 100 mL of acetone (B3395972), homogenize, and filter with suction.

-

Add another 50 mL of acetone to the residue, homogenize, and filter again.

-

Combine the filtrates and adjust the final volume to 200 mL with acetone.

-

Take a 20 mL aliquot, concentrate to ≤ 5 mL at below 40°C.

-

Dissolve 1 g of sodium chloride in the concentrate and transfer to a porous diatomaceous earth cartridge.

-

Elute with 40 mL of ethyl acetate.

-

Concentrate the eluate and perform a liquid-liquid extraction with acetonitrile (B52724) and n-hexane.

-

Evaporate the acetonitrile phase and redissolve the residue in a suitable solvent for LC-MS/MS analysis.[10]

-

-

For Fruits and Vegetables:

-

Weigh an appropriate amount of the homogenized sample (e.g., 20.0 g).

-

Add 100 mL of acetone, homogenize, and filter with suction.

-

Add another 50 mL of acetone to the residue, homogenize, and filter again.

-

Combine the filtrates and adjust the final volume to 200 mL with acetone.[10]

-

Follow subsequent concentration and cleanup steps as described for grains, with modifications as necessary based on the sample matrix.

-

2. Instrumental Analysis

-

Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions (for Oxydemeton-methyl): Precursor ion m/z 247, product ions m/z 169, 109.[10]

-

Injection Volume: 3 µL.[10]

-

Limit of Quantification (LOQ): Typically around 0.01 mg/kg for demeton-S-methyl.[10]

Caption: Experimental workflow for the analysis of demeton-methyl residues.

Conclusion

Demeton-methyl represents a significant chapter in the history of pesticide development. Its efficacy as a systemic insecticide led to its widespread adoption in agriculture. However, its high toxicity and the development of safer alternatives have resulted in its discontinuation in many parts of the world. The information presented in this guide serves as a valuable resource for understanding the properties and legacy of this important organophosphate compound. This knowledge is essential for ongoing environmental monitoring, toxicological research, and the informed development of future pest management strategies.

References

- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 2. 919-86-8・Methyl Demeton Standard・134-15601[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 4. hpc-standards.com [hpc-standards.com]

- 5. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TNAU Agritech Portal :: Crop Protection [agritech.tnau.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Demeton-s-methyl | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 082. Demeton (FAO/PL:1967/M/11/1) [inchem.org]

- 10. mhlw.go.jp [mhlw.go.jp]

An In-Depth Technical Guide to the Cholinesterase Inhibition Kinetics of Demeton-S-Methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of cholinesterase inhibition by the organophosphate insecticide demeton-S-methyl and its primary metabolites. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in toxicology, neuropharmacology, and the development of countermeasures for organophosphate poisoning.

Executive Summary

Demeton-S-methyl is an organothiophosphate insecticide that exerts its toxicity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and potentially severe neurotoxic effects. The interaction of demeton-S-methyl with cholinesterases is a complex, multi-step process involving progressive inhibition, spontaneous reactivation, and a phenomenon known as "aging," which renders the enzyme resistant to reactivation by standard antidotes. Understanding the kinetics of these processes is paramount for assessing the risk associated with demeton-S-methyl exposure and for the development of effective therapeutic interventions. This guide details the mechanism of action, provides key kinetic parameters, outlines experimental protocols for their determination, and visually represents the involved pathways.

Mechanism of Cholinesterase Inhibition

The primary mechanism of action of demeton-S-methyl is the irreversible inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE). This process can be broken down into several key steps:

-

Initial Reversible Binding: The demeton-S-methyl molecule first binds reversibly to the active site of the cholinesterase enzyme.

-

Phosphorylation: This is followed by the phosphorylation of the serine hydroxyl group in the enzyme's active site, forming a stable, covalent bond. This step is the primary cause of enzyme inhibition.

-

Spontaneous Reactivation: The phosphorylated enzyme can undergo slow, spontaneous hydrolysis, which regenerates the active enzyme.

-

Aging: In a competing reaction, the phosphorylated enzyme can undergo a dealkylation process, resulting in a more stable, negatively charged complex. This "aged" enzyme is refractory to reactivation by oxime antidotes.

In vivo, demeton-S-methyl is metabolized through oxidation of the thioether group to form demeton-S-methyl sulfoxide (B87167) (oxydemeton-methyl) and subsequently demeton-S-methyl sulfone. These metabolites are also potent cholinesterase inhibitors.

Quantitative Kinetic Data

The kinetics of cholinesterase inhibition by demeton-S-methyl and its metabolites are characterized by several key parameters, including the half-maximal inhibitory concentration (IC50), the bimolecular rate constant (kᵢ), the spontaneous reactivation rate constant (kₛ), and the aging rate constant (kₐ). The following tables summarize the available quantitative data. It is important to note that IC50 values can vary significantly depending on experimental conditions such as enzyme source, substrate concentration, and incubation time.

| Compound | Enzyme Source | IC50 (M) | Reference |

| Demeton-S-methyl | Human Blood Serum Cholinesterase | 1.65 x 10⁻⁶ | |

| Sheep Erythrocyte Cholinesterase | 6.5 x 10⁻⁵ | ||

| Rat Brain Cholinesterase | 9.52 x 10⁻⁵ | ||

| Oxydemeton-methyl (Sulfoxide) | Human Blood Serum Cholinesterase | 2.7 x 10⁻⁵ | |

| Sheep Erythrocyte Cholinesterase | 4.1 x 10⁻⁵ | ||

| Rat Brain Cholinesterase | 1.43 x 10⁻³ | ||

| Demeton-S-methyl sulfone | Human Blood Serum Cholinesterase | 4.3 x 10⁻⁵ | |

| Sheep Erythrocyte Cholinesterase | 2.3 x 10⁻⁵ |

Table 1: IC50 Values for Demeton-S-methyl and its Metabolites.

| Parameter | Value | Enzyme Source | Reference |

| Bimolecular Rate Constant (kᵢ) | 0.0422 µM⁻¹ min⁻¹ | Human Acetylcholinesterase | |

| Spontaneous Reactivation Constant (kₛ) | 0.0202 min⁻¹ | Human Acetylcholinesterase | |

| Aging Constant (kₐ) | 0.0043 min⁻¹ | Human Acetylcholinesterase |

Table 2: Kinetic Constants for the Inhibition of Human Acetylcholinesterase by Demeton-S-methyl.

Experimental Protocols

The determination of the kinetic parameters for cholinesterase inhibition by organophosphates like demeton-S-methyl typically involves a progressive inhibition assay, most commonly using the Ellman method for measuring enzyme activity.

Principle of the Ellman Assay

The Ellman assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes a substrate, typically acetylthiocholine (B1193921) (ATCh), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to the cholinesterase activity.

Protocol for Determining Kinetic Constants of Progressive Inhibition

This protocol is designed to determine the bimolecular rate constant (kᵢ) for a slow-binding, irreversible inhibitor like demeton-S-methyl.

Materials:

-

Purified acetylcholinesterase (e.g., from human erythrocytes)

-

Demeton-S-methyl

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader with absorbance measurement at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be optimized to give a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of demeton-S-methyl in a suitable solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions in phosphate buffer.

-

Prepare a solution of ATCh (e.g., 10 mM) in deionized water.

-

Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

-

Progressive Inhibition Assay:

-

In a 96-well plate, add phosphate buffer to all wells.

-

Add different concentrations of demeton-S-methyl to the test wells. Add buffer to the control wells (no inhibitor).

-

Add the AChE solution to all wells to start the pre-incubation. Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for various time points (e.g., 0, 5, 10, 20, 30 minutes).

-

At the end of each pre-incubation time, initiate the enzymatic reaction by adding a mixture of ATCh and DTNB to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (v) for each inhibitor concentration and pre-incubation time from the linear portion of the absorbance vs. time plot.

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity (ln(%E)) against the pre-incubation time.

-

The slope of this line gives the apparent first-order rate constant (k_obs).

-

Plot k_obs against the inhibitor concentration [I]. The slope of this second plot gives the bimolecular rate constant (kᵢ).

-

Protocol for Determining Spontaneous Reactivation (kₛ) and Aging (kₐ)

-

Enzyme Inhibition:

-

Inhibit a concentrated solution of AChE with a high concentration of demeton-S-methyl to achieve >90% inhibition.

-

Remove the excess, unbound inhibitor by dialysis, gel filtration, or rapid dilution.

-

-

Measurement of Reactivation and Aging:

-

Incubate the inhibited enzyme solution at a constant temperature.

-

At various time points, take an aliquot of the inhibited enzyme and measure the recovered enzyme activity using the Ellman assay. This measures the spontaneous reactivation.

-

To measure aging, at the same time points, take another aliquot and treat it with an oxime reactivator (e.g., pralidoxime) to reactivate the non-aged enzyme. Then measure the enzyme activity. The activity that cannot be recovered by the oxime represents the aged enzyme.

-

The rate of increase in enzyme activity in the absence of oxime gives kₛ. The rate of loss of reactivatability by the oxime gives kₐ.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

toxicological profile of demeton-s-methyl and its sulfone derivative

An In-depth Technical Guide to the Toxicological Profile of Demeton-S-Methyl (B133067) and its Sulfone Derivative

Abstract

Demeton-S-methyl and its primary metabolite, demeton-S-methyl sulfone, are organophosphate compounds formerly used as systemic insecticides and acaricides.[1][2][3] This technical guide provides a comprehensive review of their toxicological profiles, intended for researchers, scientists, and drug development professionals. The primary mechanism of toxicity for both compounds is the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine (B1216132) and subsequent cholinergic overstimulation.[1][4][5][6] Both parent compound and sulfone metabolite exhibit high acute toxicity across various species and routes of exposure. This document synthesizes available data on acute, subchronic, and chronic toxicity, as well as genotoxicity, reproductive effects, and neurotoxicity. Detailed summaries of quantitative data are presented in tabular format for comparative analysis. Furthermore, this guide outlines the standard experimental protocols, based on OECD guidelines, used to derive such toxicological data and includes graphical representations of metabolic pathways and toxicological mechanisms to facilitate understanding.

Introduction

Demeton-S-methyl, with the chemical formula C₆H₁₅O₃PS₂, is an organothiophosphate that was employed in agriculture to control a range of sucking insects such as aphids and mites on various crops.[1][2][7] It functions as a systemic pesticide, meaning it is absorbed and translocated within the plant, making the plant's juices toxic to feeding insects.[1] In biological systems, demeton-S-methyl is metabolized through oxidation to demeton-S-methyl sulfoxide (B87167) (also known as oxydemeton-methyl) and subsequently to demeton-S-methyl sulfone.[1][5] Due to its high toxicity in humans, its use has been banned worldwide.[1] Understanding the toxicological profile of demeton-S-methyl and its more stable sulfone derivative is critical for risk assessment and for the development of safer alternatives.

Mechanism of Action: Cholinesterase Inhibition

The primary mode of toxic action for demeton-S-methyl and its sulfone derivative is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[1][2][5][6]